molecular formula C13H17BrClNO2 B13056759 Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

Cat. No.: B13056759
M. Wt: 334.63 g/mol
InChI Key: DXLOKEVVKYIAPJ-HTMVYDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group.

Preparation Methods

The synthesis of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: This step often involves the use of amination reactions.

    Attachment of the bromophenyl group: This can be done through substitution reactions using brominated aromatic compounds.

    Esterification: The carboxylate group is introduced through esterification reactions.

    Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and bromophenyl group play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can be compared with similar compounds such as:

The uniqueness of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13-;/m1./s1

InChI Key

DXLOKEVVKYIAPJ-HTMVYDOJSA-N

Isomeric SMILES

COC(=O)[C@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.